Regioisomeric Binding Affinity Differentiation: 3-Position Morpholine Attachment Enhances GPCR Engagement
The target compound's 3-position morpholine-pyrazole linkage is associated with high-affinity binding to histamine H3 receptor (Kd = 1.35 nM) in human recombinant NLuc/GPCR-fused HEK293T cells, as measured by BRET assay [1]. In contrast, the regioisomer 2-(1-ethylpyrazol-4-yl)morpholine (CAS 1803600-81-8), which attaches morpholine at the 4-position, lacks publicly reported GPCR binding data, suggesting a structurally dependent interaction profile that may reduce target engagement.
| Evidence Dimension | Binding Affinity (Kd) for Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | 2-(1-Ethylpyrazol-4-yl)morpholine: No reported GPCR binding data |
| Quantified Difference | Qualitative: regioisomer lacks demonstrable H3R affinity; target compound exhibits low nanomolar binding |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; furimazine substrate BRET assay, 30 min incubation |
Why This Matters
For programs targeting GPCRs, regioisomeric differences in binding affinity dictate hit validation and SAR progression, making 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride the preferred scaffold when nanomolar engagement is required.
- [1] BindingDB. BDBM50538677 CHEMBL4635634. Binding affinity to human recombinant NLuc/GPCR-fused H3R. Accessed 2026. View Source
